DL-2-aminobutyric Acid-D5 DL-2-aminobutyric Acid-D5
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994802
InChI: InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2
SMILES:
Molecular Formula: C4H9NO2
Molecular Weight: 108.15 g/mol

DL-2-aminobutyric Acid-D5

CAS No.:

Cat. No.: VC17994802

Molecular Formula: C4H9NO2

Molecular Weight: 108.15 g/mol

* For research use only. Not for human or veterinary use.

DL-2-aminobutyric Acid-D5 -

Specification

Molecular Formula C4H9NO2
Molecular Weight 108.15 g/mol
IUPAC Name 2-amino-3,3,4,4,4-pentadeuteriobutanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2
Standard InChI Key QWCKQJZIFLGMSD-ZBJDZAJPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)N
Canonical SMILES CCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

DL-2-Aminobutyric Acid-D5, systematically named 2-amino-3,3,4,4,4-pentadeuteriobutanoic acid, has the molecular formula C₄H₄D₅NO₂ and a molecular weight of 108.15 g/mol . The deuterium atoms are strategically positioned at the β- and γ-carbons of the butanoic acid backbone, minimizing isotopic effects on reactivity while maximizing traceability in metabolic studies.

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number189365-63-7
IUPAC Name2-amino-3,3,4,4,4-pentadeuteriobutanoic acid
Molecular FormulaC₄H₄D₅NO₂
Molecular Weight108.15 g/mol
Isotopic Purity≥98% (by NMR and MS)

Synthesis and Industrial Production

Synthetic Routes

Deuterium incorporation into DL-2-aminobutyric acid typically involves isotopic exchange reactions using deuterium oxide (D₂O) or catalytic deuteration of precursors. One method adapts the rhodium-catalyzed reductive amination of α-keto acids, as demonstrated in non-deuterated analogs . For DL-2-Aminobutyric Acid-D5, the reaction of 3-deuteriobutyric acid with deuterated ammonia under acidic conditions achieves selective deuteration at the β- and γ-positions .

Key Reaction Conditions:

  • Catalyst: Rhodium complexes (e.g., [Rh(Cp*)(bpy)H₂O]SO₄)

  • Solvent: Deuterium oxide (D₂O)

  • Temperature: 80°C

  • pH: 4.5 (optimized for amine proton exchange)

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to enhance deuteration efficiency. Purification via cation-exchange chromatography (e.g., DOWEX 50W-X2 resin) ensures high isotopic and chemical purity . The final product is lyophilized to prevent isotopic scrambling during storage.

Applications in Pharmaceutical Research

Metabolic Tracing and Pharmacokinetics

DL-2-Aminobutyric Acid-D5 is integral to quantitative mass spectrometry, where its deuterium labels serve as internal standards for detecting endogenous α-aminobutyric acid in biological matrices. For example, in studies on Methysergide metabolism, it enables precise quantification of Methyl Ergonovine-d5 Maleate Salt in plasma .

Drug Development

The compound’s deuterated structure mitigates first-pass metabolism, extending the half-life of prodrugs. This property is exploited in designing deuterated ergot alkaloids, which exhibit improved bioavailability and reduced inter-patient variability .

Table 2: Key Pharmaceutical Applications

ApplicationMechanismReference Compound
Metabolic Pathway AnalysisIsotopic dilution in LC-MS/MSMethyl Ergonovine-d5
Enzyme KineticsCompetitive inhibition assaysMethysergide-d5
Toxicity StudiesTracking reactive metabolitesDeuterated acrylonitrile

Spectroscopic and Computational Characterization

Vibrational Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy of DL-2-Aminobutyric Acid-D5 reveals deuterium-induced shifts in C-D stretching modes (observed at 2100–2200 cm⁻¹), distinct from C-H vibrations in the non-deuterated compound . These shifts validate successful deuteration and inform quality control protocols.

Computational Modeling

Density functional theory (DFT) simulations using the B3LYP/6-311++G(d,p) basis set predict electronic transitions in solvents like dimethyl sulfoxide (DMSO). The deuterated compound exhibits a 4.5% reduction in electrophilicity index compared to its non-deuterated counterpart, suggesting altered reactivity in proton-coupled electron transfer reactions .

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